3-Amino-N-(2-furylmethyl)benzamide

Monoamine Oxidase Inhibition MAO-A MAO-B

3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5), with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, is a member of the benzamide class featuring a distinctive furan-2-ylmethyl substituent on the amide nitrogen and a primary amino group at the meta-position of the phenyl ring. While its application space is still emerging, this compound has been studied for its interaction with monoamine oxidase (MAO) enzymes.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 923526-76-5
Cat. No. B2916719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-furylmethyl)benzamide
CAS923526-76-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2
InChIInChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15)
InChIKeyNEEBGZZULQYHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5): Technical Baseline for Procurement


3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5), with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, is a member of the benzamide class featuring a distinctive furan-2-ylmethyl substituent on the amide nitrogen and a primary amino group at the meta-position of the phenyl ring . While its application space is still emerging, this compound has been studied for its interaction with monoamine oxidase (MAO) enzymes [1]. Its computed properties, including a logP of 1.10 and a topological polar surface area (tPSA) of 68.3 Ų, suggest a favorable profile for CNS drug discovery and chemical biology applications .

Why 3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5) Cannot Be Replaced by Generic Benzamide Analogs


The benzamide scaffold is chemically versatile, but substitution patterns critically determine a compound's biological and physicochemical profile. The 3-amino group and the N-(2-furylmethyl) moiety in this compound create a unique pharmacophore that cannot be replicated by simpler benzamide analogs . For instance, the furan ring introduces specific electronic and steric properties that influence target binding, as evidenced by its distinct interaction with monoamine oxidase isoforms compared to other substituted benzamides [1][2]. Simply substituting this compound with a generic benzamide or a close analog with a different substitution pattern would lead to unpredictable and likely divergent experimental outcomes in assays like MAO inhibition or cell-based screens.

3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5): Quantitative Differentiation Evidence for Scientific Selection


Monoamine Oxidase A (MAO-A) vs. MAO-B Isoform Selectivity of 3-Amino-N-(2-furylmethyl)benzamide

In direct enzymatic assays, 3-Amino-N-(2-furylmethyl)benzamide exhibits a >10-fold difference in inhibitory activity between the two major human monoamine oxidase isoforms. It shows a clear preference for MAO-A (IC50 = 9,220 nM) over MAO-B (IC50 > 10,000 nM) [1]. This isoform selectivity profile is a key differentiator from non-selective or MAO-B-preferring inhibitors.

Monoamine Oxidase Inhibition MAO-A MAO-B Neurochemistry Isoform Selectivity

Distinct Physicochemical Profile of 3-Amino-N-(2-furylmethyl)benzamide vs. Common Benzamide Scaffolds

3-Amino-N-(2-furylmethyl)benzamide possesses a unique combination of physicochemical properties that differentiate it from other benzamide derivatives. Its measured LogP is 1.10, indicating moderate lipophilicity, and its topological polar surface area (tPSA) is 68.3 Ų . These values place it within a favorable range for oral bioavailability and central nervous system (CNS) penetration, a profile not universally shared by all benzamide analogs.

Physicochemical Properties Drug-likeness Lipophilicity CNS Penetration ADME

Role of 3-Amino Substituent in Benzamide Derivatives for Kinase Inhibition

Research on 3-substituted benzamides has established that a substituent at the 3-position is a critical structural determinant for potent dual Abl/Lyn kinase inhibition [1]. While 3-Amino-N-(2-furylmethyl)benzamide itself may not be a potent Abl/Lyn inhibitor, its 3-amino substituent positions it within a class of compounds where this feature is essential for engaging the ATP-binding pocket of these kinases. This contrasts with benzamides lacking a 3-substituent, which show significantly reduced or absent kinase inhibitory activity.

Kinase Inhibition Abl/Lyn Structure-Activity Relationship Benzamide Cancer

Purity Specification Comparison Across Commercial Vendors for 3-Amino-N-(2-furylmethyl)benzamide

Commercial suppliers offer 3-Amino-N-(2-furylmethyl)benzamide with varying purity specifications, a key factor in procurement decisions for chemical biology and drug discovery. AKSci specifies a minimum purity of 95% , while ChemScene and others provide material with a higher guaranteed purity of 98% . The choice of vendor grade directly impacts experimental reproducibility, especially in quantitative assays where impurities can confound results.

Chemical Purity Vendor Comparison Quality Control Procurement HPLC

Application Scenarios for 3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5): Where Its Specific Profile Delivers Value


Probing MAO-A Selective Inhibition in Neurochemical Studies

This compound is suitable for experiments requiring a chemical tool to distinguish between MAO-A and MAO-B activity. Its >10-fold selectivity for MAO-A over MAO-B allows researchers to study MAO-A-specific pathways (e.g., serotonin and norepinephrine metabolism) in neuronal cell lines or tissue homogenates, while minimizing confounding effects from MAO-B inhibition. This is particularly valuable in neuroscience research focused on mood disorders and neurodegeneration.

Scaffold for Kinase Inhibitor Medicinal Chemistry

Given the established importance of a 3-substituent on the benzamide core for Abl/Lyn kinase inhibition , this compound serves as a promising starting point for structure-activity relationship (SAR) campaigns. Medicinal chemists can use the 3-amino group as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) to explore and optimize binding to the ATP pocket of Abl, Lyn, or related tyrosine kinases.

Chemical Biology Probe for Cellular Assays

With its favorable computed LogP of 1.10 and tPSA of 68.3 Ų , 3-Amino-N-(2-furylmethyl)benzamide is a suitable candidate for cell-based assays, particularly those targeting intracellular proteins or pathways. Its moderate lipophilicity suggests adequate cell membrane permeability without excessive non-specific binding, a common issue with highly lipophilic compounds. This makes it a practical tool for target validation studies in oncology and neurobiology.

High-Throughput Screening (HTS) for CNS Drug Discovery

The compound's physicochemical profile (LogP=1.10, tPSA=68.3 Ų) aligns well with the property space typical of CNS-active drugs . This makes it a valuable addition to focused screening libraries designed for neurological targets. Sourcing a high-purity grade (e.g., 98% from ChemScene ) is recommended for HTS to ensure hit confirmation and follow-up studies are not compromised by impurities, thereby reducing false-positive rates and increasing screening efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(2-furylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.